5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide is a chemical compound with the molecular formula C10H18INO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide typically involves the reaction of quinolizidine derivatives with methylating agents and iodide sources. One common method includes the reaction of 5-methyl-1-oxooctahydroquinolizine with methyl iodide under controlled conditions to yield the desired iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizinium derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolizinium compounds .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various quinolizinium derivatives, which are studied for their unique chemical properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-3-oxooctahydro-2H-pyrido[1,2-a]pyrazin-5-ium iodide
- 5-Methyl-1-oxooctahydropyrrolo[1,2-a]pyrazin-5-ium iodide
- 1,2,3,5-Tetramethyl-2H-pyrazol-1-ium iodide
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
61546-87-0 |
---|---|
Molekularformel |
C10H18INO |
Molekulargewicht |
295.16 g/mol |
IUPAC-Name |
5-methyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-5-ium-1-one;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-11-7-3-2-5-9(11)10(12)6-4-8-11;/h9H,2-8H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NSWDEGUENZMSFG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]12CCCCC1C(=O)CCC2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.